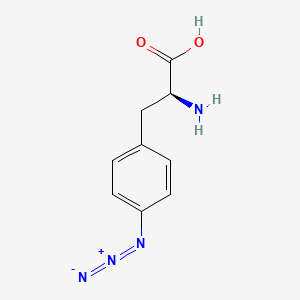

4-Azido-L-phenylalanine

Übersicht

Beschreibung

4-Azidophenylalanin ist eine unnatürliche Aminosäure, die aufgrund ihrer einzigartigen Eigenschaften in der wissenschaftlichen Forschung große Aufmerksamkeit erregt hat. Sie zeichnet sich durch das Vorhandensein einer Azidgruppe aus, die an der para-Position des Phenylalaninmoleküls gebunden ist. Diese Verbindung ist besonders nützlich als Schwingungsreporter in Proteinstudien und findet Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Azidophenylalanin beinhaltet typischerweise die Modifikation von Phenylalanin. Eine gängige Methode ist die Ullmann-artige, kupfer(I)-katalysierte Azidierung von Phenylalanin. Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die sichere Handhabung der Azidgruppe zu gewährleisten, die explosiv sein kann .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann 4-Azidophenylalanin mithilfe von zellfreien Proteinbiosynthese (CFPS)-Methoden hergestellt werden. Dabei wird die Verbindung in einer kontrollierten Umgebung in Proteine eingebaut, was die Produktion von modifizierten Proteinen mit spezifischen Funktionalitäten ermöglicht .

Analyse Chemischer Reaktionen

Reaktionstypen

4-Azidophenylalanin durchläuft verschiedene chemische Reaktionen, darunter:

Click-Chemie: Die Azidgruppe kann an kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC) mit Alkin-haltigen Molekülen teilnehmen.

Häufige Reagenzien und Bedingungen

Reduktion: Häufige Reagenzien sind Imidazol-1-sulfonyl-Azid, das die Azidgruppe selektiv zurückgewinnt.

Click-Chemie: Kupferkatalysatoren werden für CuAAC-Reaktionen verwendet, während SPAAC-Reaktionen keinen Katalysator benötigen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind modifizierte Proteine und Biopolymere mit neuen Funktionalitäten, die in verschiedenen Anwendungen eingesetzt werden können .

Wissenschaftliche Forschungsanwendungen

4-Azidophenylalanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

- Medizin: 4-Azidophenylalanin wird bei der Entwicklung neuer therapeutischer Proteine und Biopolymere eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von 4-Azidophenylalanin beinhaltet seinen Einbau in Proteine, wo er als ortsspezifisches Label wirkt. Die Azidgruppe ist schwingungsmäßig von anderen Proteinsignalen unterscheidbar, sodass Forscher strukturelle Veränderungen und Wechselwirkungen in Echtzeit verfolgen können. Dies ist besonders nützlich bei der Untersuchung von Signaltransduktion und Proteindynamik .

Wissenschaftliche Forschungsanwendungen

p-Azidophenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a vibrational reporter to study local protein environments and structural dynamics.

Biology: The compound is incorporated into proteins to study their interactions and functions in living cells.

Medicine: p-Azidophenylalanine is used in the development of new therapeutic proteins and biopolymers .Wirkmechanismus

The mechanism of action of p-Azidophenylalanine involves its incorporation into proteins, where it acts as a site-specific label. The azide group is vibrationally distinguishable from other protein signals, allowing researchers to track structural changes and interactions in real-time. This is particularly useful in studying signal transduction and protein dynamics .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

p-Propargyloxy-l-Phenylalanin: Eine weitere unnatürliche Aminosäure, die in der Proteinmodifikation verwendet wird.

4-Azido-L-Phenylalaninhydrochlorid: Eine ähnliche Verbindung mit leicht unterschiedlichen Eigenschaften.

Einzigartigkeit

4-Azidophenylalanin ist einzigartig aufgrund seiner Fähigkeit, sowohl an CuAAC- als auch an SPAAC-Reaktionen teilzunehmen, was es für die Proteinmodifikation sehr vielseitig macht. Seine Schwingungseigenschaften machen es auch zu einem hervorragenden Werkzeug für die Untersuchung von Proteindynamik und -wechselwirkungen .

Biologische Aktivität

4-Azido-L-phenylalanine (AzF) is an unnatural amino acid that has garnered significant attention in chemical biology due to its unique properties and versatile applications. This article explores the biological activity of this compound, including its synthesis, reactivity, and role in protein engineering and biorthogonal chemistry.

Synthesis of this compound

The synthesis of this compound typically begins with L-phenylalanine, which undergoes nitration followed by azidation. The process can be summarized as follows:

- Nitration : L-phenylalanine is nitrated using nitric acid in sulfuric acid.

- Reduction : The resulting nitro derivative is reduced to an aniline.

- Diazotization and Azidation : The aniline undergoes diazotization followed by azidation to yield this compound.

This method has been shown to produce the compound in moderate yields while maintaining the stereochemistry at the alpha carbon .

Reactivity and Applications

This compound is particularly valued for its bioorthogonal reactivity , which allows it to participate in a variety of chemical reactions without interfering with biological processes. Its azide group can engage in:

- Click Chemistry : This includes copper-catalyzed azide-alkyne cycloadditions, making it useful for labeling proteins with fluorescent tags or other functional groups.

- Photochemical Reactions : Upon UV irradiation, the azide can generate reactive nitrene species that facilitate cross-linking within proteins, altering their properties .

Protein Engineering

The incorporation of AzF into proteins has been demonstrated using orthogonal translation systems. For example, researchers have successfully introduced AzF into proteins in E. coli and fission yeast, enabling site-specific modifications that enhance the functionality of proteins for therapeutic and research applications .

Case Studies

- Incorporation into GFP : The incorporation of AzF into green fluorescent protein (GFP) has been explored to modify its fluorescence characteristics through photochemical control. This allows researchers to study protein dynamics and interactions in real-time .

- Metabolic Studies : In studies involving Klebsiella sp., AzF was used as a nitrogen source, demonstrating that the azide group remained intact during metabolic processes, indicating its stability under biological conditions .

- Functionalization of Biopolymers : AzF has been utilized for the site-specific functionalization of proteins, allowing for the attachment of various chemical groups that can impart new functionalities to biomaterials .

Safety Considerations

While this compound is a powerful tool in chemical biology, it also exhibits explosive characteristics when isolated, which poses safety risks during handling and storage. Researchers have emphasized the need for careful management and awareness of these properties when conducting experiments involving this compound .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHIKRLROONTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186829 | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33173-53-4 | |

| Record name | p-Azido-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033173534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AZIDO-L-PHENYLALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.